(5-Methylpyridin-2-YL)methanesulfonamide
Description
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(5-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-3-7(9-4-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
BRCGFCCRDLBHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Amide Coupling of Carboxylic Acid Derivatives with Sulfonamide Precursors
One of the most common methods involves the amide coupling of a suitable carboxylic acid derivative with sulfonamide precursors. In this context, the synthesis begins with the preparation of 2-pyridyl carboxylic acids, which are then activated (e.g., using carbodiimides like EDC or DCC) to facilitate amide bond formation with methylsulfonamide derivatives.
- Activation of the carboxylic acid (e.g., via EDC/HOBt or DCC)
- Nucleophilic attack by methylsulfonamide
- Purification via chromatography
Research Outcome:
This approach allows for the selective synthesis of the target sulfonamide with high yields and minimal by-products, as demonstrated in studies where amide coupling from carboxylic acids yielded compounds with yields exceeding 80%.
Direct Nucleophilic Substitution on 2-Chloro or 2-Bromo Pyridine Derivatives
Another efficient route involves nucleophilic substitution of halogenated pyridine derivatives. Specifically, 2-chloropyridine or 2-bromopyridine is reacted with methylsulfonamide under basic conditions.
- React 2-chloropyridine with methylsulfonamide in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
- Post-reaction purification yields the desired sulfonamide.
Research Data:
This method is favored for its simplicity and high regioselectivity, with reported yields often exceeding 70%. The process benefits from the nucleophilicity of methylsulfonamide and the leaving group ability of halogens.
Electrochemical Meta-C–H Sulfonylation of Pyridines
Recent advances have introduced electrochemical methods for regioselective sulfonylation at the meta-position of pyridines, which can be adapted to synthesize (5-Methylpyridin-2-YL)methanesulfonamide . This approach employs nucleophilic sulfinates and electrochemical dearomatization-rearomatization strategies.
- Use of nucleophilic sulfinates in a redox-neutral electrochemical cell.
- Application of controlled electrolysis to facilitate selective meta-sulfonylation.
- The process is catalyst- and oxidant-free, offering high regioselectivity and functional group tolerance.
Research Findings:
This method allows late-stage functionalization of pyridine derivatives, providing a versatile route to sulfonamide derivatives with high regioselectivity and scalability, with yields often above 80%.
Multicomponent Reactions Using Sulfonamide and Pyridine Precursors
Multicomponent reactions (MCRs) have been employed for the synthesis of pyridine derivatives bearing sulfonamide groups. These involve:
- Condensation of aldehydes, malononitrile, and sulfonamide derivatives in a one-pot process.
- Catalysis by novel ionic liquids or metal catalysts under solvent-free or mild conditions.
- The process typically proceeds via Knoevenagel condensation, followed by cyclization and oxidation steps.
Example:
Using a catalyst such as a quinoline-based dendrimer-like ionic liquid, the reaction proceeds at 90°C with high yields (>85%) within short reaction times (~15–20 minutes).
Research Data:
This method enables efficient synthesis of This compound analogs with excellent yields, operational simplicity, and potential for scale-up.
Vinylogous Anomeric-Based Oxidation for Functionalization
A novel approach involves the oxidation of pyridine derivatives via a cooperative vinylogous anomeric effect, which facilitates the formation of sulfonamide functionalities at specific positions on the pyridine ring.
- Synthesis involves the use of a dendrimer-like ionic liquid catalyst.
- The process includes initial formation of a pyridine intermediate, followed by oxidation and sulfonamide attachment.
- The reaction conditions are mild, typically at 90°C, solvent-free, or in minimal solvent systems.
Research Outcomes:
This approach has demonstrated high regioselectivity, functional group tolerance, and the ability to functionalize pyridines at the 2-position, leading to high-yield production of This compound .
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Amide coupling | Carboxylic acids + Sulfonamide | EDC/DCC, room temperature to mild heating | High selectivity, broad scope | >80% |
| Nucleophilic substitution | Halopyridines + Methylsulfonamide | Base, polar aprotic solvent, 80–120°C | Simple, high regioselectivity | 70–85% |
| Electrochemical sulfonylation | Nucleophilic sulfinates | Electrolysis, mild conditions | Regioselective, scalable | >80% |
| Multicomponent reactions | Aldehydes, malononitrile, sulfonamide | Catalyst, 90°C, solvent-free | Rapid, high yield, operationally simple | >85% |
| Vinylogous anomeric oxidation | Pyridine intermediates + Sulfonamide | Mild, ionic liquid catalysis | High regioselectivity, functional group tolerance | High yields (varied) |
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
(5-Methylpyridin-2-YL)methanesulfonamide has several applications in scientific research.
- Chemistry: It serves as a building block in the synthesis of more complex molecules.
- Biology: It is investigated for its potential biological activity and interactions with enzymes.
- Medicine: It is explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
- Industry: It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions.
- Oxidation: The compound can be oxidized to form sulfonic acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reduction reactions can convert the sulfonamide group to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Potential Biological Activities
This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor, which could have significant implications in pharmacology and medicinal chemistry. As a sulfonamide derivative, it may interact with biological targets by mimicking the structure of natural substrates or inhibitors, leading to modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects, especially in inflammatory diseases where enzyme inhibition plays a key role.
Research indicates that compounds containing methanesulfonamide groups exhibit anti-inflammatory properties, particularly through the selective inhibition of cyclooxygenase-2 (COX-2) enzymes. Preliminary studies suggest that this compound may exhibit similar effects, warranting further pharmacological investigation.
Applications in Drug Development
The unique structural features of this compound make it a promising candidate for drug development in various therapeutic areas.
- Anti-inflammatory Drugs: Given its potential COX-2 inhibitory activity, it could be developed into novel anti-inflammatory agents.
- Cancer Therapy: Its influence on PI3K pathways suggests possible applications in cancer treatment, especially for targeting specific tumor types.
- Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex molecules, showcasing its utility beyond biological applications.
Case Studies
In a study focusing on structural activity relationships (SAR), sulfonamide functionalities were identified as critical for the inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, which are important in cancer signaling pathways. The study demonstrated that certain modifications on the pyridine ring significantly affected the binding affinity and inhibitory potency against these enzymes.
Comparison of Similar Compounds
| Compound Name | Enzyme Target | IC50 (nM) |
|---|---|---|
| This compound | COX-2 | TBD |
| N-(5-bromopyridin-2-yl)methanesulfonamide | COX-2 | TBD |
| N-(4-methylpyridin-2-yl)methanesulfonamide | COX-2 | TBD |
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-YL)methanesulfonamide is not well-documented. as a sulfonamide derivative, it may interact with biological targets such as enzymes by mimicking the structure of natural substrates or inhibitors. This interaction can lead to the modulation of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between (5-Methylpyridin-2-YL)methanesulfonamide and analogous compounds:
Key Observations :
- Aromatic System: The target compound’s pyridine ring is less electron-rich than phenolic derivatives (e.g., ), which may reduce hydrogen-bonding capacity but increase stability under oxidative conditions.
- Substituents: The 5-methyl group offers moderate lipophilicity, contrasting with bulky tert-butyl groups in phenolic analogs that enhance hydrophobicity and steric effects .
- Complexity : Compared to multi-heterocyclic systems (e.g., ), the target’s simpler structure may improve synthetic accessibility and solubility.
Physicochemical Properties
Solubility and Crystallinity
- Phenolic derivatives (e.g., ) exhibit lower aqueous solubility due to hydrophobic tert-butyl groups, whereas the target’s pyridine core and methyl group may balance polarity.
- The sulfonamide group in all compounds enhances polarity, but crystalline forms (e.g., Form B in ) and solvate formation (e.g., ethanol, acetone ) are influenced by molecular symmetry and substituents. The target compound’s crystallinity remains unstudied but could be predicted using methods from .
Electronic Properties
- Theoretical studies on phenolic methanesulfonamides using DFT calculations reveal that electron-donating substituents (e.g., -OH) lower the energy of molecular orbitals, affecting UV/Vis spectra. The target’s pyridine ring, being electron-withdrawing, may raise orbital energies, altering spectroscopic and reactive profiles.
Biological Activity
(5-Methylpyridin-2-YL)methanesulfonamide is an organic compound featuring a pyridine ring with a methyl group at the 5-position and a methanesulfonamide functional group. This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor, which could have significant implications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The presence of the methyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets. The compound's sulfonamide group is known for its medicinal applications, particularly in anti-inflammatory contexts.
The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes. As a sulfonamide derivative, it may interact with biological targets by mimicking the structure of natural substrates or inhibitors, leading to modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects, especially in inflammatory diseases where enzyme inhibition plays a key role.
Enzyme Inhibition
Research indicates that compounds containing methanesulfonamide groups exhibit anti-inflammatory properties, particularly through the selective inhibition of cyclooxygenase-2 (COX-2) enzymes. Preliminary studies suggest that this compound may exhibit similar effects, warranting further pharmacological investigation.
Table 1: Comparison of Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (nM) |
|---|---|---|
| This compound | COX-2 | TBD |
| N-(5-bromopyridin-2-yl)methanesulfonamide | COX-2 | TBD |
| N-(4-methylpyridin-2-yl)methanesulfonamide | COX-2 | TBD |
Note: TBD indicates that specific values are yet to be determined or reported in literature.
Case Studies
In a study focusing on structural activity relationships (SAR), sulfonamide functionalities were identified as critical for the inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, which are important in cancer signaling pathways. The study demonstrated that certain modifications on the pyridine ring significantly affected the binding affinity and inhibitory potency against these enzymes .
Applications in Drug Development
The unique structural features of this compound make it a promising candidate for drug development in various therapeutic areas:
- Anti-inflammatory Drugs : Given its potential COX-2 inhibitory activity, it could be developed into novel anti-inflammatory agents.
- Cancer Therapy : Its influence on PI3K pathways suggests possible applications in cancer treatment, especially for targeting specific tumor types .
- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex molecules, showcasing its utility beyond biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
